4-(2-Chlorophenyl)thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Chlorophenyl)thiadiazole” is a derivative of the 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves cyclization, condensation reactions, and functional group transformations . For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and characterized, with the type of substitution reaction in the final step determined by two-dimensional (2D) NMR .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, including “4-(2-Chlorophenyl)thiadiazole”, has been characterized by various spectroscopic techniques such as FT-IR, NMR, and HRMS . The crystal structure of a similar compound, “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole”, was reported and characterized by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific isomeric form and any substituents they may carry . For example, the ring opening of a related compound, “4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole”, results in the formation of a thioketene intermediate that reacts with an O- or N-nucleophile, forming an ester or an amide of the aryl-substituted thioacetic acid .
Physical And Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry . In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions .
Scientific Research Applications
Corrosion Inhibition :
- Thiadiazole derivatives, including those similar to 4-(2-Chlorophenyl)thiadiazole, have been studied for their ability to inhibit the corrosion of mild steel in acidic environments. For instance, certain 1,3,4-thiadiazoles demonstrated effectiveness as corrosion inhibitors in 1 M HCl solution, as identified through AC impedance studies and quantum chemical parameters (Bentiss et al., 2007).
Antimicrobial Agents :
- Thiadiazoles, including those with a chlorophenyl component, have been synthesized and evaluated for their antimicrobial properties. For example, a study synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).
Structural and Electronic Properties Analysis :
- The structural and electronic properties of compounds like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been extensively studied using techniques like X-ray diffraction, spectroscopy, and density functional theory. These studies provide insights into the molecular and electronic structures of such compounds (Kerru et al., 2019).
Antiviral Activity :
- Derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and tested for their antiviral activities. For example, certain sulfonamide derivatives exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Cancer Research :
- Novel thiadiazoles incorporating the pyrazole moiety, such as those related to 4-(2-Chlorophenyl)thiadiazole, have been evaluated as potential anticancer agents. Some of these compounds demonstrated promising activity against breast carcinoma cell lines (Gomha et al., 2014).
Organic Semiconductors :
- Compounds like benzo[d][1,2,3]thiadiazole, which are structurally related to 4-(2-Chlorophenyl)thiadiazole, have been implemented in the construction of organic semiconductors for various applications, demonstrating the potential of thiadiazoles in electronic materials (Chen et al., 2016).
Insecticidal Activity :
- Certain 1,3,4-thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives, such as those incorporating a chlorophenyl group, have been synthesized and found to possess significant insecticidal activity against specific pests (Ismail et al., 2021).
Pharmacological Activities :
- 1,3,4-Thiadiazole based compounds, including variations of 4-(2-Chlorophenyl)thiadiazole, exhibit a range of biological activities, including anticancer, antibacterial, antifungal, and antitubercular effects. They also show promise in influencing the central nervous system through various mechanisms (Matysiak, 2015).
Future Directions
The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds . Future research will likely focus on tailoring the properties and functionalities of these compounds through various synthetic strategies . This could lead to the development of new drugs with improved efficacy and reduced toxicity .
properties
IUPAC Name |
4-(2-chlorophenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCXAJYYMLPXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)thiadiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.